![molecular formula C8H9NO B3059028 5H-Cyclopenta[C]pyridin-5-OL, 6,7-dihydro- CAS No. 937641-51-5](/img/structure/B3059028.png)
5H-Cyclopenta[C]pyridin-5-OL, 6,7-dihydro-
Overview
Description
“5H-Cyclopenta[C]pyridin-5-OL, 6,7-dihydro-” is a chemical compound with the CAS Number: 1065609-70-2 . It has a molecular weight of 135.17 .
Synthesis Analysis
The synthesis of similar compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, has been achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues . This process uses Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C8H9NO/c10-8-4-3-7-6 (8)2-1-5-9-7/h1-2,5,8,10H,3-4H2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the direct oxidation of 2,3-cyclopentenopyridine analogues . This process involves the use of a catalyst and an oxidant, leading to high yield and excellent chemoselectivity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 135.17 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not specified for this exact compound in the available resources .Scientific Research Applications
- CPPO serves as a key intermediate in the synthesis of cefpirome, an antibiotic used to treat bacterial infections .
- A notable study achieved the direct oxidation of 2,3-cyclopentenopyridine analogues to CPPO analogues using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Heterocyclic Chemistry
Mechanism of Action
Target of Action
They have been found in derivatives with hypoglycemic activity, as antagonists of calcium channels, fluorescent probes, and inhibitors of protein kinase FGFR1 .
Mode of Action
These interactions could involve binding to specific receptors or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Based on its structural similarity to other cyclopenta[b]pyridine derivatives, it may influence pathways related to glucose metabolism, calcium signaling, fluorescence detection, and protein kinase fgfr1 inhibition .
Result of Action
Based on its structural similarity to other cyclopenta[b]pyridine derivatives, it may lead to changes in glucose levels, calcium channel activity, fluorescence detection, and protein kinase fgfr1 activity .
Action Environment
The action, efficacy, and stability of 5H-Cyclopenta[C]pyridin-5-OL, 6,7-dihydro- can be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules in the environment . .
properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridin-5-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-2-1-6-5-9-4-3-7(6)8/h3-5,8,10H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQNADLOODXWQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476393 | |
Record name | 5H-CYCLOPENTA[C]PYRIDIN-5-OL, 6,7-DIHYDRO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
937641-51-5 | |
Record name | 5H-CYCLOPENTA[C]PYRIDIN-5-OL, 6,7-DIHYDRO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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